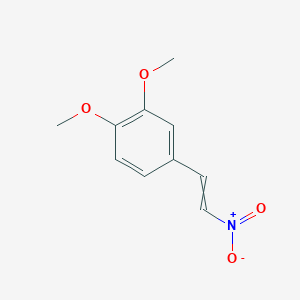

1,2-dimethoxy-4-(2-nitroethenyl)benzene

Overview

Description

1,2-Dimethoxy-4-(2-nitroethenyl)benzene (C₁₀H₁₁NO₄; molecular weight: 209.2) is a nitro-substituted aromatic compound with a 1,2-dimethoxybenzene core and a 2-nitroethenyl group at the 4-position. It is identified by CAS numbers 4230-93-7 and 22568-47-4 . The compound’s structure features electron-donating methoxy groups and an electron-withdrawing nitroethenyl substituent, which may influence its reactivity, polarity, and biological activity.

Preparation Methods

Preparation of the 1,2-Dimethoxybenzene Core

The synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene begins with the preparation of the 1,2-dimethoxybenzene (also known as ortho-dimethoxybenzene) core. This compound serves as the aromatic scaffold for subsequent functionalization.

Synthetic Routes for 1,2-Dimethoxybenzene

Pyrocatechol Methylation Method : Catechol (1,2-dihydroxybenzene) is reacted with methyl chloride in the presence of a strong base (e.g., sodium hydroxide) in aqueous medium under pressure (0.3–0.5 MPa) and elevated temperature (50–100°C) for 4–10 hours. This reaction yields 1,2-dimethoxybenzene after separation and purification steps. The molar ratios of reagents are typically 2–3:1 for both base to catechol and methyl chloride to catechol. This method is noted for its environmental friendliness, simplicity, and high yield (often exceeding 80%).

Guaiacol Method : Guaiacol (2-methoxyphenol) can be further methylated to introduce the second methoxy group, although this method is less commonly used industrially due to selectivity challenges.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base to catechol ratio | 2–3 : 1 | Strong base such as NaOH |

| Methyl chloride ratio | 2–3 : 1 | Alkylating agent |

| Temperature | 50–100 °C | Controlled for optimal yield |

| Pressure | 0.3–0.5 MPa | Autoclave conditions |

| Reaction time | 4–10 hours | Longer times improve yield |

| Yield | >80% | High yield, environmentally friendly |

Alternative and Related Synthetic Approaches

Catalytic Hydrogenation and Functional Group Transformations

For related nitro-substituted methoxybenzenes, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure is employed to reduce nitro groups to amines, which can be further functionalized.

Although this is a downstream transformation, understanding these conditions is important for potential modifications of the nitroethenyl group.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 1,2-dimethoxybenzene | Methylation of catechol | Catechol, methyl chloride, NaOH, 50–100°C, 0.3–0.5 MPa, 4–10 h | >80 | Environmentally friendly, high yield |

| 2. Introduction of nitroethenyl group | Henry reaction (nitroaldol condensation) | 1,2-dimethoxy-4-formylbenzene, nitromethane, K₂CO₃, ethanol, reflux | 40–60 | Requires purification, high purity |

| 3. Alternative substitution | Aromatic nucleophilic substitution | 2,4-dimethoxynitrobenzene, sodium t-butoxide, microwave, 110°C | ~87 | High selectivity, ortho-substitution |

| 4. Post-synthesis modification | Catalytic hydrogenation | Pd/C catalyst, H₂, room temp or mild heating | Variable | For related amine derivatives |

Research Findings and Practical Considerations

The methylation of catechol to 1,2-dimethoxybenzene is well-established with scalable industrial protocols emphasizing environmental safety and high yield.

The nitroethenyl group introduction via Henry reaction is sensitive to reaction conditions; temperature control and base selection are critical to maximize yield and minimize side products.

Purification typically involves chromatographic techniques to achieve >95% purity, essential for applications in medicinal chemistry and organic synthesis.

Storage of this compound requires inert atmosphere and cool, dark conditions due to air sensitivity and irritant properties.

Chemical Reactions Analysis

1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .

Comparison with Similar Compounds

The following compounds share the 1,2-dimethoxybenzene backbone but differ in substituents at the 4-position, leading to variations in properties and applications:

Key Structural and Functional Differences:

Allyl/Propenyl (Methyl Eugenol): Imparts volatility and insect-attractant properties but introduces carcinogenicity concerns . Propynyl: Introduces a triple bond, altering electronic properties and increasing rigidity compared to ethenyl analogs .

The nitro group in the target compound may confer antimicrobial or herbicidal activity, as seen in other nitroaromatics, though direct evidence is lacking .

Physical Properties :

- The nitroethenyl group increases molecular weight (209.2) compared to allyl (178.23) or ethenyl (164.20) derivatives, affecting solubility and chromatographic behavior .

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.2 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |

InChI Key |

SYJMYDMKPSZMSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.